6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
6-hydroxy-3-propyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-5-13-10(15)8-6-7(14)3-4-9(8)12-11(13)16/h3-4,6,14H,2,5H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRXKXRZKMUFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with propyl isothiocyanate under basic conditions, followed by cyclization to form the quinazolinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and prevent oxidative damage .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological behavior of quinazolinones is highly dependent on substituent positions and electronic properties. Below is a comparative table of key analogs:
Key Observations:
Position 6 Substituents: The hydroxy group in the target compound may enhance hydrogen bonding and solubility compared to methoxy (e.g., COX-2 inhibitors in ) or unsubstituted analogs. In contrast, the morpholinoalkoxy group in improves metabolic stability and target affinity in kinase inhibitors.
Position 3 Substituents :
- The propyl chain in the target compound introduces moderate hydrophobicity, which may influence membrane permeability. Bulkier groups like 4-methoxyphenyl () or hydroxycyclohexyl () are associated with enzyme inhibition or receptor modulation, respectively.
This could enable unique interactions with cysteine-rich enzymatic targets.
Biological Activity
Overview
6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Its molecular formula is C12H14N2OS, with a molecular weight of approximately 236.29 g/mol. The compound features a unique structure characterized by a hydroxy group at the 6-position, a propyl group at the 3-position, and a sulfanyl group at the 2-position of the quinazolinone ring. This specific arrangement contributes to its diverse biological activities, including potential antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is common among many quinazolinone derivatives which exhibit pharmacological effects through enzyme modulation.
- Antioxidant Properties : It has been shown to possess antioxidant capabilities, allowing it to scavenge reactive oxygen species (ROS) and prevent oxidative damage in biological systems. This property is crucial for its potential therapeutic applications in diseases where oxidative stress plays a significant role .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may serve as a lead candidate for developing new antimicrobial agents. Its structural features enhance its ability to disrupt microbial cell functions.
- Anticancer Potential : The compound has been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in various in vitro models. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.
- Neuroprotective Effects : Similar compounds in the quinazolinone class have been noted for neuroprotective effects, potentially making this compound relevant for research into neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Morpholin-4-yl)propyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | Structure | Contains morpholine; potential for enhanced solubility. |
| 2-Sulfanylidenequinazolinone | Structure | Lacks hydroxyl group; different reactivity profile. |
| 6-Hydroxyquinazoline | Structure | Simpler structure; primarily studied for neuroprotective effects. |
The presence of both hydroxy and sulfanyl groups in this compound enhances its solubility and biological activity compared to its analogs .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : In vitro assessments revealed that this compound demonstrated significant antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
- Cancer Cell Studies : A study published in a peer-reviewed journal indicated that this compound effectively inhibited the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The findings support further exploration into its use as an anticancer therapeutic .
- Oxidative Stress Studies : Research has shown that the compound can significantly reduce oxidative stress markers in cellular models, highlighting its potential role as an antioxidant agent in preventing cellular damage associated with various diseases .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one?
The synthesis typically involves multi-step pathways, such as cyclocondensation of substituted anthranilic acid derivatives with thioureas or isothiocyanates under reflux conditions. Key steps include:
- Substrate preparation : Reacting 3-propyl-substituted precursors with thiourea or isothiocyanate derivatives in ethanol or methanol .
- Cyclization : Using catalysts like acetic acid or morpholine to facilitate quinazolinone ring formation .
- Purification : Chromatography (e.g., silica gel) or recrystallization (DMF/water) to isolate the product . Optimized parameters include maintaining temperatures between 60–80°C and reaction times of 4–6 hours to avoid byproducts like dinitro derivatives .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- NMR analysis :
- ¹H NMR : Signals for the hydroxy group (δ 10–12 ppm), propyl chain (δ 0.8–1.6 ppm), and aromatic protons (δ 6.5–8.5 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and sulfanyl (C-S) at ~120 ppm .
Q. What are the key physicochemical properties influencing its reactivity?
- Solubility : Limited in polar solvents (water) but soluble in DMSO or DMF, critical for in vitro assays .
- Acid-base behavior : The hydroxy group (pKa ~9–10) and sulfanyl moiety (pKa ~7–8) enable pH-dependent reactivity, such as nucleophilic substitution .
- Thermal stability : Decomposition above 200°C, necessitating controlled storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Simulate interactions with targets like kinases (e.g., EGFR) using software such as AutoDock Vina. Focus on hydrogen bonding with the hydroxy group and hydrophobic interactions with the propyl chain .
- QSAR studies : Correlate substituent effects (e.g., alkyl chain length) with activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response analysis : Validate activity thresholds using in vitro assays (e.g., IC₅₀ values in cancer cell lines) .
- Metabolic stability testing : Assess hepatic microsomal degradation to explain discrepancies between in vitro and in vivo results .
- Isomer differentiation : Separate enantiomers via chiral HPLC if stereochemistry impacts activity .
Q. How can reaction byproducts be minimized during synthesis?
- Byproduct profiling : Use LC-MS to identify impurities (e.g., dinitro derivatives) formed at high temperatures (>40°C) .
- Catalyst optimization : Replace activated carbon with milder catalysts (e.g., zeolites) to suppress side reactions .
- Process control : Implement DOE (Design of Experiments) to optimize molar ratios and reaction times .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
